![molecular formula C9H10Cl2N2O B3302688 N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide CAS No. 918451-59-9](/img/structure/B3302688.png)
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide
Overview
Description
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide is an organic compound that features a phenyl ring substituted with two chlorine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide typically involves the reaction of 4-(aminomethyl)-2,6-dichlorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-(aminomethyl)-2,6-dichlorobenzylamine and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Procedure: The 4-(aminomethyl)-2,6-dichlorobenzylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(aminomethyl)phenyl)acetamide: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
N-(4-(aminomethyl)-2-chlorophenyl)acetamide: Contains only one chlorine atom, which may result in different chemical and biological properties.
N-(4-(aminomethyl)-2,6-dibromophenyl)acetamide: Bromine substituents instead of chlorine, potentially leading to different reactivity and applications.
The unique combination of the aminomethyl group and dichloro substitution in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(aminomethyl)-2,6-dichlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)-2,6-dichlorobenzylamine with acetic anhydride. The reaction conditions are crucial, often conducted under an inert atmosphere at low temperatures (0-5°C) to minimize side reactions. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
This compound exhibits its biological activity through interactions with specific molecular targets. It can modulate enzyme activity and receptor functions, which are pivotal in various disease pathways. For instance, it may inhibit enzymes involved in cancer progression, leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies demonstrate its efficacy against a range of bacterial strains. The minimum inhibitory concentration (MIC) values place it among effective antibacterial agents when compared to standard treatments .
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. A study highlighted its ability to induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited a significant reduction in tumor growth in xenograft models, demonstrating both in vitro potency and favorable pharmacokinetic properties .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : In a controlled study involving A375 xenograft models in mice, this compound led to a substantial decrease in tumor size compared to untreated controls. The mechanism involved both apoptosis and autophagy pathways .
- Antimicrobial Efficacy : Comparative studies showed that this compound had MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating a potent antibacterial effect relative to standard antibiotics like ciprofloxacin .
Comparison with Similar Compounds
This compound can be compared with other related compounds to understand its unique properties:
Compound Name | Key Differences | Biological Activity |
---|---|---|
N-(4-(aminomethyl)phenyl)acetamide | Lacks chlorine substituents | Reduced reactivity |
N-(4-(aminomethyl)-2-chlorophenyl)acetamide | Contains only one chlorine atom | Altered biological effects |
N-(4-(aminomethyl)-2,6-dibromophenyl)acetamide | Bromine substituents instead of chlorine | Different reactivity |
The unique combination of the aminomethyl group and dichloro substitution contributes significantly to the distinct chemical and biological properties of this compound.
Properties
IUPAC Name |
N-[4-(aminomethyl)-2,6-dichlorophenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,4,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFWLZXYTZLBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730713 | |
Record name | N-[4-(Aminomethyl)-2,6-dichlorophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918451-59-9 | |
Record name | N-[4-(Aminomethyl)-2,6-dichlorophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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